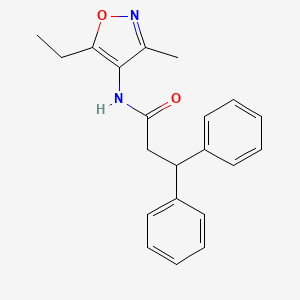
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is a synthetic organic compound that features a thiazolidine ring with a sulfone group, a methoxypyridine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide typically involves multiple steps:
-
Formation of the Thiazolidine Ring: : The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions
-
Attachment of the Methoxypyridine Moiety: : The methoxypyridine group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a halogenated pyridine derivative with a methoxy group donor, such as sodium methoxide.
-
Formation of the Propanamide Backbone: : The final step involves the coupling of the thiazolidine-sulfone intermediate with the methoxypyridine derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the sulfone group, reverting it to a thiazolidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The thiazolidine ring and methoxypyridine moiety may bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(pyridin-3-yl)-N-methylpropanamide: Lacks the methoxy group, which may affect its binding affinity and activity.
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-chloropyridin-3-yl)-N-methylpropanamide: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the methoxy group in 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its class.
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(11-4-5-12(20-2)14-10-11)13(17)6-8-16-7-3-9-21(16,18)19/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRVDPLWCNCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)CCN2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chloro-5-hydroxyphenyl)-[2-(furan-2-yl)piperidin-1-yl]methanone](/img/structure/B7053533.png)


![1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B7053549.png)
![1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7053554.png)
![(6-Propan-2-yloxypyridin-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B7053571.png)
![6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one](/img/structure/B7053588.png)
![4,4-difluoro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7053596.png)
![6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7053600.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]propan-1-one](/img/structure/B7053613.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B7053623.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine](/img/structure/B7053630.png)
![5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7053645.png)

